molecular formula C7H18Cl2N2 B3094255 1,3-Dimethyl-1,4-diazepane dihydrochloride CAS No. 1255718-37-6

1,3-Dimethyl-1,4-diazepane dihydrochloride

Cat. No. B3094255
CAS RN: 1255718-37-6
M. Wt: 201.13
InChI Key: PJISCTBDKOFWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-1,4-diazepane dihydrochloride, commonly referred to as DMDD, is a cyclic organic compound that has been studied for a variety of scientific applications. DMDD has been used in a variety of laboratory experiments and applications, including synthesis, molecular modeling, and drug development.

Scientific Research Applications

Synthesis and Molecular Structure

1,3-Dimethyl-1,4-diazepane dihydrochloride is involved in the synthesis of various compounds. For instance, compounds such as 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride have been synthesized using related diazepane derivatives. These compounds are characterized using techniques like FTIR, Raman, and NMR spectroscopy, and their molecular structures are confirmed through Density Functional Theory (DFT) calculations (Kowalczyk, 2008).

Catalysis in Chemical Reactions

Diazepane derivatives are used in catalysis, particularly in olefin epoxidation reactions. Manganese(III) complexes of bisphenolate ligands, including diazepane variants, have shown efficacy as catalysts in olefin epoxidation, utilizing PhIO as the oxygen source. These complexes' structures and reactivities are significantly influenced by the Lewis basicity of their ligands (Sankaralingam & Palaniandavar, 2014).

Potential in Anticancer Research

Certain 1,4-diazepane derivatives are being explored for their anticancer properties. Novel homopiperazine derivatives, including 1,4-diazepane compounds, have been synthesized and evaluated for their activity against cancer cell lines. Some of these compounds have demonstrated promising anticancer activity (Teimoori et al., 2011).

Development of Medicinal Compounds

1,4-Diazepane derivatives are also important in the development of medicinal compounds. For example, they have been used in the synthesis of molecules with anti-HIV, antimicrobial, and anticancer activities. The crystal structures and docking studies of such compounds provide insights into their potential as drug molecules (Velusamy et al., 2015).

properties

IUPAC Name

1,3-dimethyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7-6-9(2)5-3-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJISCTBDKOFWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,4-diazepane dihydrochloride
Reactant of Route 2
1,3-Dimethyl-1,4-diazepane dihydrochloride
Reactant of Route 3
1,3-Dimethyl-1,4-diazepane dihydrochloride
Reactant of Route 4
1,3-Dimethyl-1,4-diazepane dihydrochloride
Reactant of Route 5
1,3-Dimethyl-1,4-diazepane dihydrochloride
Reactant of Route 6
1,3-Dimethyl-1,4-diazepane dihydrochloride

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